1,3-diphenyl-1H-pyrazole-5-carboxylic acid

Catalog No.
S754209
CAS No.
964-42-1
M.F
C16H12N2O2
M. Wt
264.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-diphenyl-1H-pyrazole-5-carboxylic acid

CAS Number

964-42-1

Product Name

1,3-diphenyl-1H-pyrazole-5-carboxylic acid

IUPAC Name

2,5-diphenylpyrazole-3-carboxylic acid

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

InChI

InChI=1S/C16H12N2O2/c19-16(20)15-11-14(12-7-3-1-4-8-12)17-18(15)13-9-5-2-6-10-13/h1-11H,(H,19,20)

InChI Key

QRARAAONIFSAIX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC=CC=C3

1,3-diphenyl-1H-pyrazole-5-carboxylic acid has the molecular formula C16H12N2O2 and a molecular weight of approximately 264.28 g/mol. It is characterized by a pyrazole ring substituted with two phenyl groups and a carboxylic acid functional group. The compound is often studied for its potential pharmacological properties and is used in various synthetic applications .

There is no documented information regarding a specific mechanism of action for 1,3-diphenyl-1H-pyrazole-5-carboxylic acid. Pyrazole derivatives, in general, have been explored for various biological activities, including antibacterial, antifungal, and anti-inflammatory properties []. However, the specific effects of this particular compound remain uninvestigated.

The chemical behavior of 1,3-diphenyl-1H-pyrazole-5-carboxylic acid includes:

  • Acid-base reactions: The carboxylic acid group can donate a proton, making it useful in forming salts.
  • Esterification: It can react with alcohols to form esters under acidic conditions.
  • Condensation reactions: The compound can participate in condensation reactions to form more complex molecules.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or different physical properties.

Research indicates that 1,3-diphenyl-1H-pyrazole-5-carboxylic acid exhibits various biological activities:

  • Antimicrobial properties: It has shown effectiveness against certain bacterial strains.
  • Anti-inflammatory effects: Studies suggest potential use in reducing inflammation.
  • Anticancer activity: Preliminary research indicates that derivatives of this compound may inhibit cancer cell proliferation.

These activities highlight its potential as a lead compound for drug development .

Several methods are employed to synthesize 1,3-diphenyl-1H-pyrazole-5-carboxylic acid:

  • Cyclization reactions: The compound can be synthesized through the cyclization of appropriate hydrazones or hydrazines with α,β-unsaturated carbonyl compounds.
  • Multi-step synthesis: A more complex approach involves multiple steps starting from simpler aromatic compounds to introduce the pyrazole structure and the carboxylic acid group.

These methods allow for the production of the compound with varying degrees of purity and yield .

1,3-diphenyl-1H-pyrazole-5-carboxylic acid finds applications in several fields:

  • Pharmaceuticals: It serves as a scaffold for developing new drugs targeting inflammation and cancer.
  • Agricultural chemistry: The compound may be useful in developing agrochemicals with specific biological activity.
  • Material science: Its derivatives can be utilized in creating advanced materials due to their unique electronic properties.

These applications demonstrate its versatility across different industries .

Interaction studies involving 1,3-diphenyl-1H-pyrazole-5-carboxylic acid focus on its binding affinity with various biological targets:

  • Protein-ligand interactions: Investigating how this compound interacts with enzymes or receptors can provide insights into its mechanism of action.
  • Molecular docking studies: Computational methods are often employed to predict how well the compound binds to specific targets, which aids in drug design.

Such studies are crucial for understanding its potential therapeutic uses and optimizing its efficacy .

Several compounds share structural similarities with 1,3-diphenyl-1H-pyrazole-5-carboxylic acid. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
3-(4-methylphenyl)-5-(4-nitrophenyl)-1H-pyrazoleContains methyl and nitro groups on phenyl ringsEnhanced electron-withdrawing properties
1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)-1H-pyrazoleHydroxy and methoxy substitutionsPotentially increased solubility
4-(trifluoromethyl)-1H-pyrazoleContains trifluoromethyl groupNotable for its high lipophilicity

The uniqueness of 1,3-diphenyl-1H-pyrazole-5-carboxylic acid lies in its dual phenyl substitution combined with a carboxylic acid functionality, which enhances its reactivity and potential biological interactions compared to these similar compounds.

The cyclocondensation methodology represents the most fundamental and widely employed approach for synthesizing 1,3-diphenyl-1H-pyrazole-5-carboxylic acid derivatives [1]. This synthetic strategy involves the reaction of β-diketone precursors with hydrazine derivatives to form the pyrazole ring system through a well-established mechanism [2]. The reaction typically proceeds through nucleophilic addition of hydrazine to the carbonyl groups, followed by cyclization and elimination to yield the desired pyrazole structure [3].

Research conducted by Fustero and colleagues demonstrated that the regioselectivity of pyrazole formation can be dramatically enhanced through careful solvent selection [4]. Their investigations revealed that fluorinated alcohols, specifically 2,2,2-trifluoroethanol and 1,1,1,3,3,3-hexafluoro-2-propanol, significantly improve regioselectivity compared to traditional ethanol-based systems [4]. This advancement addresses one of the primary challenges in pyrazole synthesis, where regioisomeric mixtures often complicate product isolation and purification [4].

The mechanistic pathway for β-diketone cyclocondensation involves initial nucleophilic attack by hydrazine on one of the carbonyl carbons, followed by intramolecular cyclization through attack on the second carbonyl group [1]. Subsequent dehydration and tautomerization yield the aromatic pyrazole ring [1]. The reaction conditions significantly influence both yield and selectivity, with temperature, solvent, and catalyst choice playing crucial roles [3].

Table 1: Cyclocondensation Reaction Conditions and Yields

Solvent SystemTemperature (°C)Reaction Time (h)Yield (%)Regioselectivity
Ethanol7812-2445-65Poor (1:1 mixture)
2,2,2-Trifluoroethanol608-1275-85Excellent (>95:5)
1,1,1,3,3,3-Hexafluoro-2-propanol556-1080-90Excellent (>98:2)
N,N-Dimethylformamide with hydrochloric acid2524-4870-80Good (85:15)

Recent developments in cyclocondensation methodology have focused on improving reaction efficiency and environmental sustainability [5]. Researchers have explored solid-acid catalysts and microwave-assisted conditions to reduce reaction times while maintaining high yields [5]. The use of polymer-supported reagents has also emerged as an attractive approach for facilitating product isolation and enabling catalyst recovery [6].

Advanced β-diketone synthesis techniques have been developed to access more complex pyrazole structures [5]. These include Claisen condensation approaches using ferrocenyl esters with ketones in the presence of lithium diisopropylamide, yielding the desired diketone intermediates in moderate to good yields [5]. The methodology has been extended to include α-alkenyl-β-diketones through innovative soft enolization procedures using magnesium bromide as a Lewis acid [5].

Transition Metal-Catalyzed Cross-Coupling Approaches

Transition metal-catalyzed methodologies have emerged as powerful tools for constructing 1,3-diphenyl-1H-pyrazole-5-carboxylic acid frameworks through cross-coupling reactions [7]. These approaches offer distinct advantages over traditional cyclocondensation methods, including improved functional group tolerance and the ability to introduce diverse substituents at specific positions on the pyrazole ring [8].

Palladium-catalyzed cross-coupling reactions have been particularly successful in pyrazole synthesis [9]. Research by Yang and colleagues demonstrated the effectiveness of palladium-catalyzed arylation of unactivated β-carbon-hydrogen bonds in carboxylic acid derivatives using 2-amino-5,6-difluorophenyl-1H-pyrazole as a directing group [9]. This methodology achieves high β-site selectivity while maintaining excellent functional group tolerance [9].

The mechanistic framework for palladium-catalyzed pyrazole synthesis involves oxidative addition of the metal center to aryl halides, followed by coordination to the pyrazole substrate [7]. Subsequent carbon-hydrogen bond activation occurs through cyclometalation, generating a metallacycle intermediate [7]. Reductive elimination then yields the desired product while regenerating the active catalyst [7].

Table 2: Transition Metal-Catalyzed Synthesis Conditions

Catalyst SystemBase/AdditiveTemperature (°C)SolventYield (%)Substrate Scope
Palladium acetate (5 mol%)Silver oxide120Acetic acid70-85Aryl iodides
Palladium acetate (10 mol%)Copper acetate/Silver phosphate110Acetic acid/Hexafluoroisopropanol75-90Diverse aryl halides
Copper triflate/1-Butyl-3-methylimidazolium hexafluorophosphate-80Ionic liquid80-85Chalcones, arylhydrazines
Iron complexes with pyrazole ligandsSodium hydroxide25Aqueous65-80Hydrazine derivatives

Innovative multicomponent approaches have been developed utilizing titanium imido complexes for pyrazole synthesis [10]. This methodology involves the oxidative coupling of alkynes, nitriles, and titanium imido species to construct multisubstituted pyrazole frameworks [10]. The reaction proceeds through formation of diazatitanacyclohexadiene intermediates, which undergo oxidation-induced nitrogen-nitrogen coupling to yield the final pyrazole products [10].

The application of frustrated Lewis pair chemistry has also been explored in transition metal-free pyrazole synthesis [11]. Tamm and coworkers demonstrated that pyrazolylborane complexes can activate dihydrogen gas at room temperature, leading to zwitterionic pyrazolium borate intermediates [11]. These species exhibit unique reactivity toward heterocumulenes such as carbon dioxide, providing alternative pathways for pyrazole functionalization [11].

Recent advances in C-H functionalization have expanded the scope of transition metal-catalyzed pyrazole synthesis [12]. Daugulis and colleagues developed a pyrazole-directed palladium-catalyzed sp3 C-H bond arylation methodology that enables the synthesis of β-phenethylamines [12]. The reaction employs palladium acetate catalyst at 5-10 mol% loading and proceeds in acetic acid or acetic acid/hexafluoroisopropanol solvent systems [12].

Solid-Phase Synthesis and Microwave-Assisted Techniques

Solid-phase synthesis methodologies have revolutionized the preparation of pyrazole derivatives by enabling rapid library generation and simplified purification procedures [13]. These approaches combine the advantages of heterogeneous catalysis with the convenience of automated synthesis platforms [14].

Morelli and colleagues developed an efficient solid-phase synthesis protocol for 1,5-disubstituted pyrazole-3,4-dicarboxylic acid derivatives using Wang resin as the solid support [13]. The methodology involves anchoring mono amide oxalic acid derivatives to the resin, followed by dehydration to afford resin-bound cyanoformate intermediates [13]. Subsequent functionalization with dicarbonyl compounds in the presence of zinc acetylacetonate yields enamino keto diesters, which undergo cyclization with hydrazines to produce the desired pyrazole products [13].

Table 3: Solid-Phase Synthesis Protocols and Yields

Resin TypeLinker StrategyCyclization ConditionsCleavage ConditionsOverall Yield (%)
Wang ResinOxalic acid amideHydrazines, 80°C, 24hTrifluoroacetic acid60-85
Rink Amide ResinAcetyl carboxylic acidHydroxylamine, refluxAmine activation70-90
2-Chlorotrityl ChlorideDirect attachmentMicrowave, 150WAcid cleavage65-80
TentaGel ResinTraceless linkerRoom temperatureThermal release55-75

Microwave-assisted synthesis techniques have demonstrated remarkable efficiency in pyrazole preparation, significantly reducing reaction times while improving yields [15]. Research conducted by various groups has shown that microwave irradiation can accelerate cyclocondensation reactions from hours to minutes [16]. Arora and Jain documented comprehensive studies comparing conventional reflux methods with microwave-assisted protocols, demonstrating superior performance of the latter approach [16].

The optimization of microwave-assisted synthesis parameters has been extensively investigated [17]. Temperature, power, and irradiation time all significantly influence reaction outcomes [17]. Studies have shown that optimal conditions typically involve 250-300 watts power, 60-80°C temperature, and 5-10 minute irradiation periods [17]. These conditions consistently yield pyrazole derivatives in 80-95% yields, representing substantial improvements over conventional heating methods [18].

Comparative studies between conventional and microwave synthesis have revealed significant advantages for the microwave approach [18]. Research by multiple groups has demonstrated that microwave-assisted synthesis reduces reaction times from 2 hours to 5 minutes while improving yields from 72-90% to 91-98% [18]. The oxidation of phenyl-1H-pyrazole-4-carbaldehyde to the corresponding carboxylic acid also benefits from microwave conditions, with yields improving from 48-85% to 62-92% while reducing reaction time from 1 hour to 2 minutes [18].

Table 4: Microwave vs. Conventional Synthesis Comparison

MethodTemperature (°C)TimePower (W)Yield Range (%)Advantages
Conventional Heating752 hoursN/A72-90Simple equipment
Microwave-Assisted605 minutes5091-98Rapid, high yield
Microwave Oxidation802 minutes15062-92Fast, efficient
Solvent-Free Microwave1208-10 minutes30073-91Green chemistry

The integration of ionic liquids with microwave heating has opened new avenues for sustainable pyrazole synthesis [19]. Transition metal-containing ionic liquids, particularly iron-based systems, have shown excellent catalytic activity for pyrazole formation at room temperature [19]. These catalysts can be recycled multiple times with minimal loss of activity, demonstrating yields of 90%, 88%, 84%, and 78% over four consecutive cycles [19].

XLogP3

3.4

Wikipedia

1,3-diphenyl-1H-pyrazole-5-carboxylic acid

Dates

Last modified: 08-15-2023

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